7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one
Description
7-Methyl-4-(trifluoromethyl)quinolin-2(1H)-one is a quinolin-2(1H)-one derivative characterized by a methyl substituent at position 7 and a trifluoromethyl (CF₃) group at position 3. Quinolin-2(1H)-one scaffolds are pharmacologically significant, with documented roles in antitumor, antiviral, and anticoagulant agents due to their ability to modulate biological targets . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for drug discovery .
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
7-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-7-8(11(12,13)14)5-10(16)15-9(7)4-6/h2-5H,1H3,(H,15,16) |
InChI Key |
QABDHFMMMRDZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one typically begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as a carboxylic acid or ester, to form the quinoline ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The methyl group is introduced at the seventh position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Amino vs. Halogen Substituents: 7-Amino derivatives (e.g., 58721-76-9) exhibit hydrogen-bonding capacity (NH₂), enhancing solubility but possibly reducing metabolic stability compared to halogenated analogs (e.g., 7-Br, 847900-73-6) .
- Hydroxy vs. CF₃ : 4-Hydroxy derivatives (e.g., ) show strong hydrogen bonding (O–H⋯N), influencing crystal packing and solubility .
Biological Activity
7-Methyl-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative notable for its unique trifluoromethyl substitution, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3N, with a molecular weight of approximately 253.19 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, potentially affecting its pharmacokinetic properties and biological interactions.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit diverse antimicrobial properties. This compound has shown promising activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Pseudomonas aeruginosa | 50 µg/mL |
In a study evaluating various trifluoromethylated quinolone derivatives, compounds similar to this compound exhibited significant antibacterial activity comparable to standard antibiotics such as chloramphenicol . The presence of the trifluoromethyl group is believed to enhance the interaction with bacterial DNA gyrase, a critical enzyme for bacterial replication .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds within the quinoline class have demonstrated cytotoxic effects against several cancer cell lines, including colon adenocarcinoma cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
In particular, studies have shown that modifications to the quinoline structure can lead to enhanced antiproliferative effects. For instance, derivatives with electron-withdrawing groups at specific positions on the quinoline ring exhibited lower IC50 values against cancer cell lines .
Study on Antimicrobial Properties
A study conducted on a series of quinoline derivatives, including this compound, assessed their efficacy against Mycobacterium smegmatis and other pathogens. The results indicated that certain derivatives demonstrated significant antimicrobial activity with MIC values as low as 6.25 µg/mL, suggesting potential applications in treating tuberculosis .
Structure–Activity Relationship (SAR)
The SAR studies reveal that the size and nature of substituents on the quinoline ring critically influence biological activity. Smaller substituents at specific positions tend to enhance antibacterial efficacy compared to bulkier groups. This insight is pivotal for designing new derivatives with improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
